4-Formyl-1,2,5-triméthyl-1H-pyrrole-3-carboxylate de méthyle

Vue d'ensemble

Description

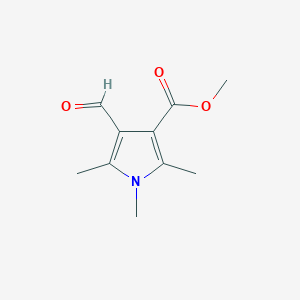

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and biology.

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activity

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate has been identified as a promising building block in drug development due to its diverse biological activities. Compounds containing a pyrrole ring system have shown efficacy in treating various conditions:

- Antipsychotic : Potential use in managing psychotic disorders.

- Anticancer : Activity against leukemia, lymphoma, and myelofibrosis.

- Antimicrobial : Exhibits antibacterial and antifungal properties.

- Antimalarial : Potential application in malaria treatment.

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of this compound can be enhanced through structural modifications. Optimal substituents include:

- Substituted phenyl rings at positions 1 and 5 (e.g., F, Cl, CH₃).

- Amino methyl groups at position 3.

Synthetic Organic Chemistry

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate serves as an important intermediate in synthetic pathways. Its unique structure allows for versatile reactions, including:

- Condensation Reactions : Useful in synthesizing more complex organic molecules.

- Functional Group Transformations : Can be modified to produce derivatives with tailored properties.

Cell Biology Applications

In cell biology, this compound is utilized for various analytical and experimental purposes:

| Application Area | Description |

|---|---|

| Cell Culture | Used in the culture media to assess cellular responses. |

| Protein Analysis | Acts as a reagent in proteomics studies to modify proteins. |

| Molecular Biology Methods | Involved in PCR/qPCR applications for genetic analysis. |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate on leukemia cell lines. Results indicated significant cytotoxicity at certain concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial effects demonstrated that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This highlights its potential application in developing new antibiotics.

Méthodes De Préparation

The synthesis of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic conditions, followed by esterification to introduce the methyl ester group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mécanisme D'action

The mechanism of action of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in aromatic substitution reactions. These interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparaison Avec Des Composés Similaires

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-2-carboxylate: Differing in the position of the carboxylate group.

Ethyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate: Differing in the ester group.

Methyl 4-formyl-1,2,5-dimethyl-1H-pyrrole-3-carboxylate: Differing in the number of methyl groups on the pyrrole ring.

These comparisons highlight the uniqueness of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in terms of its specific functional groups and their positions on the pyrrole ring.

Activité Biologique

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 175276-49-0) is a pyrrole derivative with a distinctive structure that includes a formyl group and a carboxylate. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and comparative analysis with similar compounds.

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- Melting Point : Approximately 124 °C

- Boiling Point : Predicted at 333.6 °C

Biological Activities

Research indicates that methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate exhibits a range of biological activities:

Structure-Activity Relationship (SAR)

SAR studies have identified key substituents that enhance biological activity:

- Substituted Phenyl Rings : Optimal substituents include halogens (F, Cl) and methyl groups at positions 1 and 5 of the pyrrole ring.

- Amino Methyl Group : An amino methyl group at position 3 has been identified as crucial for enhancing activity, with thiomorpholinomethyl being particularly effective.

Comparative Analysis

The following table compares methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-pyrroline-3-carboxylate | C₇H₉NO₂ | Cyclic structure; different functional groups |

| Methyl 2-methylpyrrole-3-carboxylate | C₈H₉NO₂ | Varying position of methyl groups |

| Methyl pyrrole-2-carboxylate | C₇H₉NO₂ | Different position of carboxylic acid |

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate's unique arrangement of functional groups contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.

While specific mechanisms of action for methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate have not been fully elucidated, it is believed to interact with various biological targets such as enzymes or receptors relevant to its pharmacological profile. The understanding of these interactions is crucial for developing therapeutic applications .

Case Studies

Although comprehensive clinical studies specifically on methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate are sparse, several research efforts have highlighted its potential:

- In Vitro Studies : Laboratory investigations have demonstrated the compound's ability to inhibit the growth of certain cancer cell lines.

- Comparative Studies : Research comparing this compound with other pyrrole derivatives has shown that it may possess superior activity against specific pathogens.

Propriétés

IUPAC Name |

methyl 4-formyl-1,2,5-trimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-8(5-12)9(10(13)14-4)7(2)11(6)3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDLMVCFWFSFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380166 | |

| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-49-0 | |

| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.